Cas no 354-38-1 (Trifluoroacetamide)

Trifluoroacetamide 化学的及び物理的性質
名前と識別子
-
- Trifluoroacetamide
- TRIFLUOROACETIC ACID AMIDE
- 2,2,2-trifluoro-acetamid
- CF3CONH2
- Triflouroacetamide
- Acetamide, 2,2,2-trifluoro-
- 2,2,2-TRIFLOUROACET-AMIDE (TFAA)
- 2,2,2-Trifluoroacetamide (TFAA)
- 2,2,2-Trifluoroacetamide
- 2,2,2-Trifluoro-acetamide
- 2,2-Trifluoroacetamide
- Acetamide,2,2,2-trifluoro
- N-trifluoroacetamide
- trifluoroacetyl amine
- trifluoromethyl amino ketone
- trifluoromethylamide
- 36MU16BYFK
- NRKYWOKHZRQRJR-UHFFFAOYSA-N
- C2H2F3NO
- trifluroacetamide
- trifluoro-acetamide
- PubChem12622
- Trifluoroacetamide, 97%
- 2,2,2 trifluoroacetamide
- 2,2,2-trifluoro acetamide
- KSC490E7N
- CHEMBL117012
- NSC9449
- CS-W018487
- BDBM50226184
- 354-38-1
- FT-0609032
- EINECS 206-559-9
- A822807
- F0001-1023
- TRIFLUOROACETAMIDINE,TECH.
- DTXSID1059868
- NSC-9449
- EC 206-559-9
- UNII-36MU16BYFK
- YCLITVUUQICKAU-UHFFFAOYSA-N
- T0598
- SCHEMBL142
- AKOS005207149
- MFCD00008008
- AI3-52681
- AMY3625
- NS00009326
- D71062
- Q-200152
- Q27256578
- EN300-19421
- NSC 9449
- DB-048810
- DTXCID0039011
- Acetamide, 2,2,2trifluoro
- STL146458
- BBL027671
-
- MDL: MFCD00008008
- インチ: 1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7)
- InChIKey: NRKYWOKHZRQRJR-UHFFFAOYSA-N
- SMILES: FC(C(N([H])[H])=O)(F)F
- BRN: 1753625
計算された属性
- 精确分子量: 113.00900
- 同位素质量: 113.009
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 85.4
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- Surface Charge: 0
- 互变异构体数量: 2
- トポロジー分子極性表面積: 43.1
じっけんとくせい
- Color/Form: 使用できない
- 密度みつど: 1.4176 (estimate)
- ゆうかいてん: 72.0 to 75.0 deg-C
- Boiling Point: 163°C
- フラッシュポイント: 162-164°C
- PH値: 3.6 (460g/l, H2O, 23℃)
- Solubility: 460 g/L (20°C)
- すいようせい: 460 g/L (20 ºC)
- PSA: 43.09000
- LogP: 0.73430
- Solubility: 使用できない
- 敏感性: 光に敏感
Trifluoroacetamide Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- 危険物輸送番号:1759
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S37/39
-
危険物標識:
- 危险等级:8
- 包装グループ:III
- TSCA:T
- Risk Phrases:R36/37/38
- 包装カテゴリ:III
- 储存条件:Store at room temperature
- HazardClass:8
- 安全术语:8
- Packing Group:III
Trifluoroacetamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Trifluoroacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T895973-250g |
2,2,2-Trifluoroacetamide |
354-38-1 | 250g |
$ 64.00 | 2023-09-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T0598-500g |
Trifluoroacetamide |
354-38-1 | 98.0%(GC) | 500g |
¥2695.0 | 2022-06-10 | |
abcr | AB223268-250 g |
2,2,2-Trifluoroacetamide, 99%; . |
354-38-1 | 99% | 250g |
€95.60 | 2023-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T85590-1kg |
Trifluoroacetamide |
354-38-1 | 1kg |
¥596.0 | 2021-09-07 | ||
Life Chemicals | F0001-1023-10g |
trifluoroacetamide |
354-38-1 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T85590-25g |
Trifluoroacetamide |
354-38-1 | 97% | 25g |
¥19.0 | 2023-09-06 | |
TRC | T895973-100g |
2,2,2-Trifluoroacetamide |
354-38-1 | 100g |
$ 52.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T85590-500g |
Trifluoroacetamide |
354-38-1 | 97% | 500g |
¥170.0 | 2023-09-06 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001040-100g |
Trifluoroacetamide |
354-38-1 | 97% | 100g |
¥63 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001040-500g |
Trifluoroacetamide |
354-38-1 | 97% | 500g |
¥280 | 2024-05-24 |
Trifluoroacetamide Suppliers
Trifluoroacetamide 関連文献
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1. A novel total synthesis of (±)-aspidospermidineOwen Callaghan,Christopher Lampard,Alan R. Kennedy,John A. Murphy J. Chem. Soc. Perkin Trans. 1 1999 995
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2. One-pot preparation of isomeric acetyl- and 2,2,2-trifluoroacetyl-azidothiophenes by selective bifunctionalization of dibromothiophenes via halogen–lithio exchangePiero Spagnolo,Paolo Zanirato J. Chem. Soc. Perkin Trans. 1 1996 963
-
Timothy J. Donohoe,Lee Mitchell,Michael J. Waring,Madeleine Helliwell,Andrew Bell,Nicholas J. Newcombe Org. Biomol. Chem. 2003 1 2173
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Xin Ming,Ping Ding,Peter Leonard,Simone Budow,Frank Seela Org. Biomol. Chem. 2012 10 1861
-
Xiaoyu Xie,Pinhua Li,Qing Shi,Lei Wang Org. Biomol. Chem. 2017 15 7678
-
Yanfang Yao,Ziqing Yin,Fu-Sheng He,Xuwei Qin,Wenlin Xie,Jie Wu Chem. Commun. 2021 57 2883
-
7. Catalytic reduction of amides to amines by electrophilic phosphonium cations via FLP hydrosilylationAlessandra Augurusa,Meera Mehta,Manuel Perez,Jiangtao Zhu,Douglas W. Stephan Chem. Commun. 2016 52 12195
-
Shiliu Chen,Qinqin Yan,Jie Fan,Yongjun Gao,Xiulong Yang,Lijun Li,Zhongquan Liu,Zejiang Li Green Chem. 2022 24 4742
-
10. Visible light photocatalysis in the synthesis of pharmaceutically relevant heterocyclic scaffoldsVishal Srivastava,Pravin K. Singh,Shraddha Tivari,Praveen P. Singh Org. Chem. Front. 2022 9 1485
Trifluoroacetamideに関する追加情報
Trifluoroacetamide (CAS No. 354-38-1): Properties, Applications, and Market Insights
Trifluoroacetamide (CAS No. 354-38-1) is a versatile fluorinated organic compound widely used in pharmaceuticals, agrochemicals, and specialty chemical synthesis. With the molecular formula C2H2F3NO, this compound has garnered significant attention due to its unique chemical properties and broad applicability. In recent years, the demand for fluorinated compounds like trifluoroacetamide has surged, driven by advancements in drug discovery and sustainable chemistry.
The physical and chemical properties of trifluoroacetamide make it a valuable intermediate in organic synthesis. It exhibits high solubility in polar solvents, stability under various reaction conditions, and reactivity that enables its use in amidation and fluorination reactions. Researchers often explore trifluoroacetamide derivatives for their potential in enhancing the bioavailability of pharmaceutical compounds, a topic frequently searched in AI-driven drug development platforms.
One of the most prominent applications of trifluoroacetamide is in the synthesis of fluoro-pharmaceuticals. The compound's ability to introduce fluorine atoms into molecules improves metabolic stability and binding affinity, addressing key challenges in modern medicine. Searches for "fluorine in drug design" and "trifluoroacetamide uses" have increased, reflecting growing interest in its role in next-generation therapeutics.
Beyond pharmaceuticals, trifluoroacetamide finds use in agrochemical formulations, where its derivatives contribute to the development of eco-friendly pesticides. This aligns with the rising global focus on sustainable agriculture, a hot topic in both academic and industrial circles. The compound's low environmental persistence compared to traditional agrochemicals makes it a subject of interest in green chemistry discussions.
The market for trifluoroacetamide has seen steady growth, particularly in regions with strong pharmaceutical and agrochemical industries. Analysts tracking "fluorochemical market trends" often highlight its expanding applications in electronic materials and specialty polymers. The compound's role in producing high-performance materials for electronics has become increasingly relevant with the advancement of flexible electronics and energy storage devices.
From a synthetic chemistry perspective, trifluoroacetamide serves as a valuable building block for heterocyclic compounds. Its reactivity with various nucleophiles enables the construction of complex molecular architectures, making it a favorite among medicinal chemists. Laboratory searches for "trifluoroacetamide reactions" and "fluorinated amide synthesis" demonstrate its importance in contemporary organic synthesis methodologies.
Quality control and analytical characterization of trifluoroacetamide typically involve techniques such as HPLC analysis, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. The increasing availability of analytical data for 354-38-1 in public databases has facilitated its adoption across research institutions.
Environmental and safety considerations for trifluoroacetamide have been thoroughly investigated, with studies confirming its relatively low toxicity profile compared to other fluorinated compounds. This aspect is particularly important given the current emphasis on chemical safety assessment in regulatory frameworks worldwide. The compound's environmental fate and degradation pathways remain active areas of research, especially in the context of green chemistry principles.
Looking ahead, the future of trifluoroacetamide appears promising, with potential applications emerging in material science and catalysis. Its unique combination of fluorine content and amide functionality positions it as a key player in the development of advanced functional materials. As research continues to uncover new applications, 354-38-1 is likely to maintain its status as an important compound in both academic and industrial settings.
For researchers and manufacturers seeking reliable sources of trifluoroacetamide, it's essential to consider suppliers with proven expertise in fluorinated compounds. The compound's purity, packaging, and documentation should meet the specific requirements of the intended application, whether for laboratory research or industrial-scale production. Proper storage conditions and handling procedures ensure optimal performance in various chemical processes.
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